N-(3,5-dichlorophenyl)-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanamide
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Overview
Description
N-(3,5-dichlorophenyl)-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanamide is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a dichlorophenyl group and a purine moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanamide typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 3,5-dichloroaniline and 1,3-dimethyluric acid.
Formation of Intermediate: The 3,5-dichloroaniline is reacted with acryloyl chloride to form N-(3,5-dichlorophenyl)acrylamide.
Cyclization: The intermediate is then subjected to cyclization with 1,3-dimethyluric acid under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:
Catalysts: Use of specific catalysts to improve reaction efficiency.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Purification: Employing advanced purification techniques such as recrystallization and chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(3,5-dichlorophenyl)-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids.
Pathways Involved: It can modulate signaling pathways such as PI3K/Akt, MAPK, and NF-κB, leading to effects on cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
N-(3,5-dichlorophenyl)-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanamide can be compared with other purine derivatives:
Similar Compounds: Caffeine, theobromine, and theophylline.
Uniqueness: Unlike caffeine and theobromine, this compound contains a dichlorophenyl group, which may confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C16H15Cl2N5O3 |
---|---|
Molecular Weight |
396.2 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-3-(1,3-dimethyl-2,6-dioxopurin-7-yl)propanamide |
InChI |
InChI=1S/C16H15Cl2N5O3/c1-21-14-13(15(25)22(2)16(21)26)23(8-19-14)4-3-12(24)20-11-6-9(17)5-10(18)7-11/h5-8H,3-4H2,1-2H3,(H,20,24) |
InChI Key |
VUBDXUJVYRWRES-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCC(=O)NC3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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